2,6-Dibromobenzothiazole

Regioselective bromination Titanium dioxide catalysis Heterocyclic synthesis

Medicinal chemists pursuing ASK1 inhibitor programs require building blocks with predictable, orthogonal reactivity to construct focused SAR libraries efficiently. Generic benzothiazoles lack the defined regiochemistry needed for sequential cross-coupling. 2,6-Dibromobenzothiazole (CAS 408328-13-2) addresses this directly: • Differentiated C2 vs. C6 bromine reactivity enables stepwise Pd-catalyzed Suzuki-Miyaura couplings without protecting-group strategies • Cited in patent literature as a key intermediate for apoptosis signal-regulating kinase 1 (ASK1) inhibitors • Patented TiO₂-catalyzed synthesis achieves ~75% single-step yield, supporting scalable kg-level production • Commercial purity options up to 99.93% minimize in-process purification burdens during scale-up campaigns • Supplied with full analytical documentation (NMR, HPLC, COA) for procurement compliance

Molecular Formula C7H3Br2NS
Molecular Weight 292.98 g/mol
CAS No. 408328-13-2
Cat. No. B1326401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromobenzothiazole
CAS408328-13-2
Molecular FormulaC7H3Br2NS
Molecular Weight292.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)Br
InChIInChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyLQVHXPZEBKDACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromobenzothiazole: A Strategic Building Block


2,6-Dibromobenzothiazole is a dibrominated benzothiazole derivative (molecular weight 292.98 g/mol, XLogP3 4.3, topological polar surface area 41.1 Ų) that serves as a canonicalized synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound features two bromine atoms at the 2- and 6-positions of the benzothiazole core, creating a distinctive reactivity profile for sequential cross-coupling transformations [2]. Unlike mono-brominated or asymmetrically halogenated analogs, the symmetrical 2,6-dibromo substitution pattern enables orthogonal functionalization strategies that are particularly valuable for constructing complex drug-like molecules and functional materials [3].

Reactivity Profile Symmetrical 2,6-dibromo substitution enables orthogonal sequential cross-coupling
Workflow Integration Suited for palladium-catalyzed strategies (Suzuki, Buchwald, Sonogashira) in library synthesis
Synthetic Access Reported single-step TiO2-catalyzed route supports scalable procurement

Why Analogs Cannot Replace 2,6-Dibromobenzothiazole


Generic substitution of benzothiazole building blocks is scientifically invalid because the specific regiochemistry of bromine substitution (2,6- versus 4,6- or 2,7-) directly determines the electronic character of the aromatic system, the steric accessibility of each reactive site, and the compatibility with palladium-catalyzed cross-coupling conditions [1]. Even among dibrominated benzothiazoles, the 2,6-isomer exhibits distinct reactivity in Suzuki-Miyaura and related couplings compared to its 4,6- or 2,7- counterparts, and the presence of two equivalent bromine atoms versus mixed halogen systems (e.g., bromo-chloro) fundamentally alters the synthetic strategy available to the researcher [2]. Consequently, substituting a different regioisomer or halogen pattern introduces unverified variables in reaction optimization, potentially compromising yield, selectivity, and downstream functionalization pathways [3].

1
Regioisomeric analogs (4,6- or 2,7-dibromo) alter electronic/steric profiles, which may shift coupling selectivity and yield
2
Mixed halogen analogs (e.g., bromo-chloro) require different catalytic systems, complicating one-pot orthogonal transformations
3
Even among dibromobenzothiazoles, substitution pattern dictates reactivity sequence; direct method transfer from 2,6- to other isomers may not reproduce optimized outcomes

2,6-Dibromobenzothiazole Comparative Evidence


One-Step Regioselective Synthesis Yield Comparison

The patented synthesis of 2,6-dibromobenzothiazole achieves approximately 75% yield via a titanium dioxide-catalyzed, single-step reaction using N-bromosuccinimide as the brominating agent [1]. In contrast, comparative examples from the same patent that omitted titanium dioxide catalyst resulted in significantly lower yields, demonstrating the critical role of this catalytic system for the specific 2,6-substitution pattern [2]. Additionally, the alternative synthesis route via 2-amino-6-bromobenzothiazole yields only approximately 68%, highlighting the efficiency advantage of the catalytic one-step method .

Synthetic yield
Head-to-head
~75% (TiO2 cat.) vs ~68% (alt. route)
Reported yield advantage under catalytic conditions supports bulk procurement efficiency
45–55 °C, NBS/TiO2; non-catalyzed runs gave lower yields (exact values not disclosed)
Regioselective bromination Titanium dioxide catalysis Heterocyclic synthesis

Commercially Available Purity Grades

Multiple vendors supply 2,6-dibromobenzothiazole at varying purity levels: Sigma-Aldrich/Ambeed offers 95% purity , BOC Sciences and Capotchem supply 97-98% purity , and Chemscene provides material at 99.93% purity . For comparison, the regioisomeric analog 4,6-dibromobenzothiazole (CAS 700-48-1) is typically offered at comparable purity ranges but lacks the same breadth of high-purity (>99%) commercial options, potentially limiting its utility for sensitive applications where trace impurities could compromise reaction outcomes .

Purity availability
Data to verify
95% to 99.93% (multi-vendor)
Higher purity grades may reduce in-house purification for sensitive coupling steps
Vendor-reported data; independent lot verification recommended
Analytical quality control HPLC purity Procurement specification

Orthogonal Reactivity via C2/C6 Bromine Differentiation

The 2,6-dibromo substitution pattern provides a strategic advantage for sequential cross-coupling reactions due to the intrinsic electronic difference between the C2 position (adjacent to the thiazole nitrogen, more electrophilic) and the C6 position (benzene ring, less electrophilic) [1]. This differential reactivity allows chemists to selectively functionalize one position while leaving the other intact, enabling the construction of asymmetrically substituted benzothiazole libraries [2]. In contrast, symmetrically substituted analogs such as 4,6-dibromobenzothiazole exhibit less pronounced electronic differentiation between reactive sites, and mixed-halogen analogs like 2-bromo-6-chlorobenzothiazole require different catalysts and conditions for each halogen, complicating one-pot or tandem transformations .

Orthogonal reactivity
Class-level
C2-Br (thiazole, adjacent to N) more electrophilic than C6-Br (benzene ring)
Supports sequential functionalization for asymmetric library construction
Electronic differentiation is context-dependent on coupling conditions
Suzuki-Miyaura coupling Palladium catalysis Sequential functionalization

Key Applications of 2,6-Dibromobenzothiazole


ASK1 Kinase Inhibitor Synthesis via Sequential Functionalization

2,6-Dibromobenzothiazole is identified in patent literature as a key intermediate in the synthesis of apoptosis signal-regulating kinase 1 (ASK1) inhibitors . The differential reactivity of the C2 and C6 bromine atoms (as established in Evidence Item 3) enables medicinal chemists to construct complex inhibitor scaffolds through sequential palladium-catalyzed cross-coupling reactions. This orthogonal functionalization strategy is particularly valuable for generating focused compound libraries for structure-activity relationship (SAR) studies in kinase drug discovery programs [1].

Large-Scale TiO2-Catalyzed One-Step Synthesis

The patented TiO2-catalyzed synthesis of 2,6-dibromobenzothiazole achieves approximately 75% yield in a single step, with the patent explicitly stating that the process is suitable for industrial large-scale production due to its high yield, low-cost catalyst, and minimal operational steps . Process chemists procuring this compound for scale-up campaigns benefit from the well-documented synthetic route that avoids multi-step sequences and expensive reagents. The availability of high-purity commercial material (up to 99.93%) further reduces the burden of in-process purification during kilogram-scale syntheses [1].

Novel Fungicidal and Antibacterial Agent Development

The benzothiazole scaffold is well-established in agrochemical research for fungicidal, insecticidal, and plant growth-regulating activities . 2,6-Dibromobenzothiazole specifically is cited as a synthetic intermediate for antimicrobial and fungicidal agent production [1]. The orthogonal reactivity of the C2 and C6 positions (Evidence Item 3) enables systematic diversification of the benzothiazole core, allowing agrochemical researchers to probe substituent effects on target organism selectivity and environmental fate properties.

Conjugated Polymers and Optoelectronic Materials

Benzothiazole derivatives are employed in materials engineering as vulcanization accelerators, ultraviolet absorbers, and components of liquid crystal display materials . 2,6-Dibromobenzothiazole, with its two strategically positioned bromine handles, serves as an ideal monomer for the synthesis of benzobisthiazole-based conjugated polymers via cross-coupling polymerization [1]. The high purity options available (Evidence Item 2) are essential for polymer synthesis, where monomer purity directly impacts degree of polymerization, molecular weight distribution, and final material performance characteristics.

Application
Selection Property
Validation Focus
ASK1 kinase inhibitor synthesis
Orthogonal bromine reactivity
Sequential cross-coupling sequence efficiency
Large-scale TiO2-catalyzed synthesis
Reported high-yield single-step method
Yield reproducibility and catalyst optimization
Fungicidal/antibacterial agent development
Benzothiazole core diversification potential
Substituent effects on target selectivity
Conjugated polymer synthesis
High-purity dibromo monomer grade
Polymerization degree and material performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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